molecular formula C7H13N B149070 2-Ethyl-3,4,5,6-tetrahydropyridine CAS No. 1462-93-7

2-Ethyl-3,4,5,6-tetrahydropyridine

Cat. No.: B149070
CAS No.: 1462-93-7
M. Wt: 111.18 g/mol
InChI Key: WUMTZFPMWIODSM-UHFFFAOYSA-N
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Description

2-Ethyl-3,4,5,6-tetrahydropyridine is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of the ethyl group at the 2-position of the ring distinguishes this compound from other tetrahydropyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Ethyl-3,4,5,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of CDK2, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . Similarly, its inhibition of DprE1 involves binding to the enzyme’s active site, disrupting the synthesis of essential components in Mycobacterium tuberculosis . These interactions highlight the compound’s potential as a therapeutic agent in the treatment of cancer and tuberculosis.

Comparison with Similar Compounds

2-Ethyl-3,4,5,6-tetrahydropyridine can be compared with other tetrahydropyridine derivatives, such as 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine . While these compounds share a common tetrahydropyridine ring structure, the presence and position of substituents, such as the ethyl group in this compound, confer unique properties and reactivity. For example, the ethyl group at the 2-position can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with biological targets . This uniqueness makes this compound a valuable compound for further research and development.

Properties

IUPAC Name

6-ethyl-2,3,4,5-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-7-5-3-4-6-8-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMTZFPMWIODSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163303
Record name Pyridine, 2-ethyl-3,4,5,6-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462-93-7
Record name Pyridine, 2-ethyl-3,4,5,6-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-ethyl-3,4,5,6-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-3,4,5,6-tetrahydropyridine
Reactant of Route 2
2-Ethyl-3,4,5,6-tetrahydropyridine
Reactant of Route 3
2-Ethyl-3,4,5,6-tetrahydropyridine
Reactant of Route 4
2-Ethyl-3,4,5,6-tetrahydropyridine
Reactant of Route 5
2-Ethyl-3,4,5,6-tetrahydropyridine
Reactant of Route 6
2-Ethyl-3,4,5,6-tetrahydropyridine

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